N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-7-10-25-19-9-8-17(13-20(19)30-14-23(4,5)22(25)26)24-31(27,28)18-11-15(2)21(29-6)16(3)12-18/h8-9,11-13,24H,7,10,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVJGJBRTZQUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic molecule belonging to the class of oxazepines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzoxazepine core with various substituents that may influence its biological activity. Below is a summary of its key structural elements:
| Component | Description |
|---|---|
| Benzoxazepine Core | A fused ring system known for diverse biological activities. |
| Sulfonamide Group | Often associated with antibacterial properties. |
| Methoxy and Dimethyl Substituents | May enhance lipophilicity and receptor binding. |
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. The specific compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of metabolic pathways. For example, sulfonamides are known to interfere with folic acid synthesis in bacteria, which is essential for DNA replication.
Inhibition of Enzymatic Activity
The mechanism of action for this compound may involve the inhibition of specific enzymes. For instance:
- Farnesyl Diphosphate Synthase (FPPS) : Inhibitors of FPPS have shown promise in disrupting cholesterol biosynthesis and exhibiting anticancer properties.
- Squalene Synthase : Compounds that inhibit this enzyme could potentially lower cholesterol levels and have implications in cardiovascular health.
Case Studies
- Anticancer Activity : A study demonstrated that similar oxazepine derivatives inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The compound's ability to modulate signaling pathways related to cell survival is noteworthy.
- Neuroprotective Effects : Research has suggested that certain oxazepines can protect neuronal cells from oxidative stress. This could be relevant for neurodegenerative diseases where oxidative damage is a contributing factor.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Details |
|---|---|
| Absorption | Likely influenced by lipophilicity due to methoxy and dimethyl groups. |
| Metabolism | Potentially metabolized by liver enzymes; further studies are needed to elucidate pathways. |
| Excretion | Expected renal excretion similar to other sulfonamide derivatives. |
The proposed mechanism involves the compound's interaction with specific molecular targets:
- Enzyme Binding : The sulfonamide moiety may mimic substrates or cofactors required for enzyme function.
- Receptor Modulation : The compound could bind to receptors involved in signaling pathways affecting cell proliferation and apoptosis.
- Gene Expression Regulation : Interaction with DNA or RNA may alter the expression of genes related to cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
